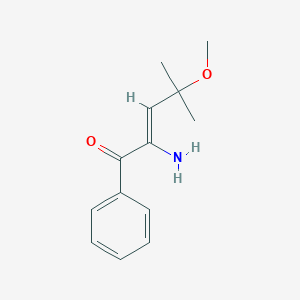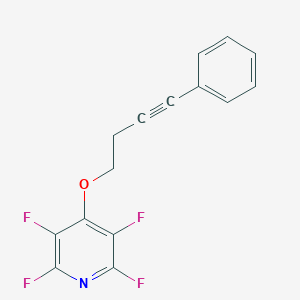![molecular formula C28H26N2O2S B397238 6-methyl-N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397238.png)
6-methyl-N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a thiol under basic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a naphthylboronic acid and a suitable palladium catalyst.
Acylation: The phenylacetyl group can be introduced through an acylation reaction using phenylacetyl chloride and a base.
Amidation: The final step involves the amidation of the intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and benzothiophene rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid, nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is investigated for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-methyl-N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene Derivatives: Compounds such as 2-phenylbenzothiophene and 3-methylbenzothiophene share structural similarities.
Naphthyl Derivatives: Compounds like 1-naphthylamine and 2-naphthylacetic acid have similar naphthyl groups.
Phenylacetyl Derivatives: Compounds such as phenylacetyl chloride and phenylacetic acid share the phenylacetyl moiety.
Uniqueness
6-methyl-N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C28H26N2O2S |
|---|---|
Molekulargewicht |
454.6g/mol |
IUPAC-Name |
6-methyl-N-naphthalen-1-yl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C28H26N2O2S/c1-18-14-15-22-24(16-18)33-28(30-25(31)17-19-8-3-2-4-9-19)26(22)27(32)29-23-13-7-11-20-10-5-6-12-21(20)23/h2-13,18H,14-17H2,1H3,(H,29,32)(H,30,31) |
InChI-Schlüssel |
AJRUFNMSWRLHOL-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)CC5=CC=CC=C5 |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B397156.png)
![3-(2-furylmethylene)-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B397159.png)
![2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B397162.png)
![4-{4,5-Dibromo-2-[(2,3,5,6-tetrafluoro-4-pyridinyl)oxy]phenoxy}-2,3,5,6-tetrafluoropyridine](/img/structure/B397164.png)



![2-chloro-10-[3,5-difluoro-2,6-di(1-piperidinyl)-4-pyridinyl]-10H-phenothiazine](/img/structure/B397168.png)
![9-(Acetyloxy)-3,3,7,8-tetramethyl-1,5-dihydro[1,3]dioxepino[5,6-c]pyridin-7-ium](/img/structure/B397169.png)
![4-tert-butyl-N-{3-[(4-tert-butylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B397170.png)

![2-chloro-10-[3-chloro-2,5-difluoro-6-(4-morpholinyl)-4-pyridinyl]-10H-phenothiazine](/img/structure/B397173.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B397174.png)
![4-bromo-N-{3-[(4-bromophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B397176.png)
